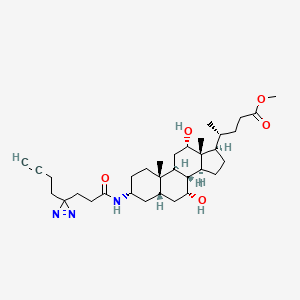
Bile acid probe 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bile acid probe 1 is a specialized chemical compound designed to interact with bile acids, which are crucial endogenous metabolites synthesized from cholesterol in the liver. Bile acids play a significant role in dietary lipid digestion and act as signaling molecules to regulate lipid and glucose metabolism as well as gut microbiota composition . This compound is used to study these interactions and to identify bile acid-interacting proteins in various biological systems.
Preparation Methods
The synthesis of bile acid probe 1 involves several steps, starting with the modification of bile acids to introduce photoreactive and clickable groups. These modifications allow the probe to interact with bile acids and facilitate their detection and analysis.
Chemical Reactions Analysis
Bile acid probe 1 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified bile acid derivatives .
Scientific Research Applications
Bile acid probe 1 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and interactions of bile acids with other molecules.
Biology: Employed to investigate the role of bile acids in cellular processes and their interactions with proteins and other biomolecules.
Medicine: Utilized to explore the therapeutic potential of bile acid-based treatments for various diseases, including metabolic syndrome, liver diseases, and neurodegenerative disorders.
Industry: Applied in the development of diagnostic tools and assays for detecting bile acid levels in biological samples
Mechanism of Action
Bile acid probe 1 exerts its effects by interacting with bile acids and their receptors, such as farnesoid X receptor (FXR) and G-protein-coupled bile acid receptor (TGR5). These interactions regulate various physiological processes, including lipid and glucose metabolism, inflammation, and gut microbiota composition. The molecular targets and pathways involved include the activation of nuclear receptors and signaling pathways that modulate gene expression and cellular functions .
Comparison with Similar Compounds
Bile acid probe 1 is unique in its ability to interact specifically with bile acids and their receptors. Similar compounds include other bile acid-based probes and derivatives, such as:
Chenodeoxycholic acid-24 glucuronide: A bile acid metabolite used as an endogenous probe for drug-drug interaction studies.
7α-hydroxy-3-oxo-4-cholestenoic acid: A metabolic precursor indicative of acidic bile acid biosynthesis.
These compounds share some similarities with this compound in terms of their chemical structure and interactions with bile acids but differ in their specific applications and mechanisms of action.
Properties
Molecular Formula |
C33H51N3O5 |
|---|---|
Molecular Weight |
569.8 g/mol |
IUPAC Name |
methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-[3-(3-but-3-ynyldiazirin-3-yl)propanoylamino]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C33H51N3O5/c1-6-7-14-33(35-36-33)16-13-28(39)34-22-12-15-31(3)21(17-22)18-26(37)30-24-10-9-23(20(2)8-11-29(40)41-5)32(24,4)27(38)19-25(30)31/h1,20-27,30,37-38H,7-19H2,2-5H3,(H,34,39)/t20-,21+,22-,23-,24+,25+,26-,27+,30+,31+,32-/m1/s1 |
InChI Key |
KTDCHCPRJPHHTN-NXLVETOFSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)NC(=O)CCC5(N=N5)CCC#C)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)NC(=O)CCC5(N=N5)CCC#C)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



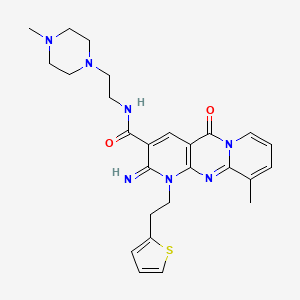
![1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B12368861.png)

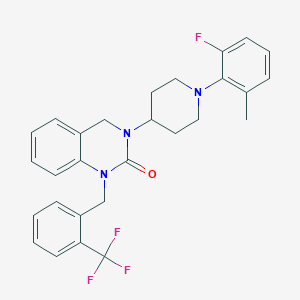
![1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene](/img/structure/B12368877.png)
![N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B12368878.png)
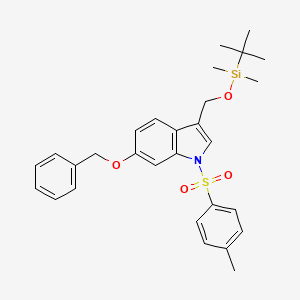
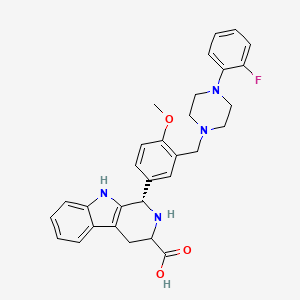

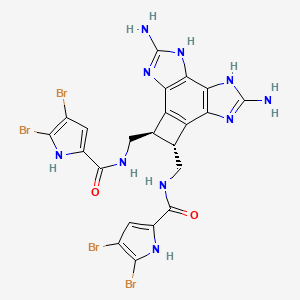
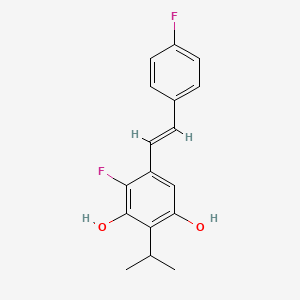

![2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine](/img/structure/B12368930.png)
